(Methoxymethylidene)cycloheptane
Description
(Methoxymethylidene)cycloheptane is a seven-membered cyclic hydrocarbon derivative featuring a methoxymethylidene substituent (–CH(OCH₃)) attached to the cycloheptane ring. This compound belongs to the broader class of cycloheptane derivatives, which are notable for their conformational flexibility and applications in medicinal chemistry, catalysis, and materials science . Cycloheptane rings are structurally distinct from smaller (e.g., cyclohexane) or larger (e.g., cyclooctane) cycloalkanes due to their intermediate ring strain and unique stereoelectronic properties, making them versatile scaffolds for functionalization .
For example, the synthesis of cycloheptane-containing ligands in cobalt complexes involves double-bond migration within imino-cycloheptane precursors . Structural confirmation of such compounds often employs FTIR, NMR, and X-ray crystallography .
Properties
CAS No. |
66051-09-0 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
methoxymethylidenecycloheptane |
InChI |
InChI=1S/C9H16O/c1-10-8-9-6-4-2-3-5-7-9/h8H,2-7H2,1H3 |
InChI Key |
KKFRZZMWMFYFPS-UHFFFAOYSA-N |
Canonical SMILES |
COC=C1CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Methoxymethylidene)cycloheptane typically involves the reaction of cycloheptanone with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (Methoxymethylidene)cycloheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
(Methoxymethylidene)cycloheptane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (Methoxymethylidene)cycloheptane involves its interaction with specific molecular targets and pathways. The methoxymethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cycloheptane Derivatives
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